

# Milciclib maleate clinical trial eligibility criteria

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## Compound Focus: Milciclib Maleate

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## Milciclib Clinical Trial Overview

Trial Identifier	Phase	Indication	Primary Endpoint	Dosing Schedule	Status
NCT01011439 [1] [2]	Phase 2	Recurrent/Metastatic Thymic Carcinoma (2nd line)	Progression-free Survival (PFS) Rate at 3 Months	150 mg once daily, 7 days on/7 days off in 2-week cycles [1] [2]	Terminated [1]
NCT03109886 [3] [4]	Phase 2	Unresectable/Metastatic Hepatocellular Carcinoma (HCC)	Safety and Tolerability	100 mg once daily, 4 days on/3 days off in 4-week cycles [3]	Completed [3]

## Detailed Eligibility Criteria

Criterion	Thymic Carcinoma Trial (NCT01011439) [1]	Hepatocellular Carcinoma Trial (NCT03109886) [3]
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| **Key Inclusion Criteria** | • Histologically confirmed, unresectable B3 thymoma or thymic carcinoma. • Progressed after one prior systemic therapy. • Measurable disease. • ECOG performance status 0-1. • Adequate liver, renal, and hematologic function. | • Diagnosis of HCC confirmed by histology/radiology (per AASLD/EASL criteria). • Tumor stages BCLC C or untreatable progression after TACE/TARE. • Prior sorafenib or regorafenib (discontinued for intolerance) allowed. || **Key Exclusion Criteria** | • Myocardial infarction, unstable angina, or other major cardiac events in the past 6 months. • Grade >1 retinopathy. • Known brain metastases. • Uncontrolled diabetes or gastrointestinal disease impacting drug absorption. | • Prior use of any systemic anti-cancer therapy (except sorafenib/regorafenib). • Known fibrolamellar HCC or mixed hepato-cholangiocarcinoma. • Grade 3 oesophageal varices. • Clinical ascites defined as CTCAE Grade ≥2. |

## Safety and Efficacy Profile

In the Phase 2a HCC trial (NCT03109886), Milciclib demonstrated a manageable safety profile. The most frequent drug-related adverse events included **diarrhea, nausea, fatigue, asthenia, and retinal hemorrhage** [4]. No drug-related deaths were reported [4].

Regarding efficacy in the HCC trial:

- The **median Time-to-Progression (TTP) was 5.9 months** [4].
- **57% of patients achieved Stable Disease (SD)**, and the clinical benefit response rate was 61% [4].
- In a separate thymic carcinoma trial, among evaluated patients, **46.7% met the primary endpoint of being progression-free at 3 months**, with some patients experiencing long-lasting disease stabilization [2].

## Preclinical Experimental Protocols

The following detailed methodologies are derived from a research article investigating Milciclib in colorectal cancer (CRC) models, which provides a template for *in vitro* analysis of the drug's mechanism [5].

### Cell Viability and Cytotoxicity Assay (CCK-8)

- **Purpose:** To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of Milciclib in CRC cell lines.

- **Procedure:**

- Seed cells (e.g., HCT116, RKO) in 96-well plates at a density of 3,000 cells per well and incubate overnight.
- Treat cells with a range of Milciclib concentrations for 72 hours.
- Add 10  $\mu$ L of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability and determine IC<sub>50</sub> values using non-linear regression analysis [5].

## Clonogenic Survival Assay

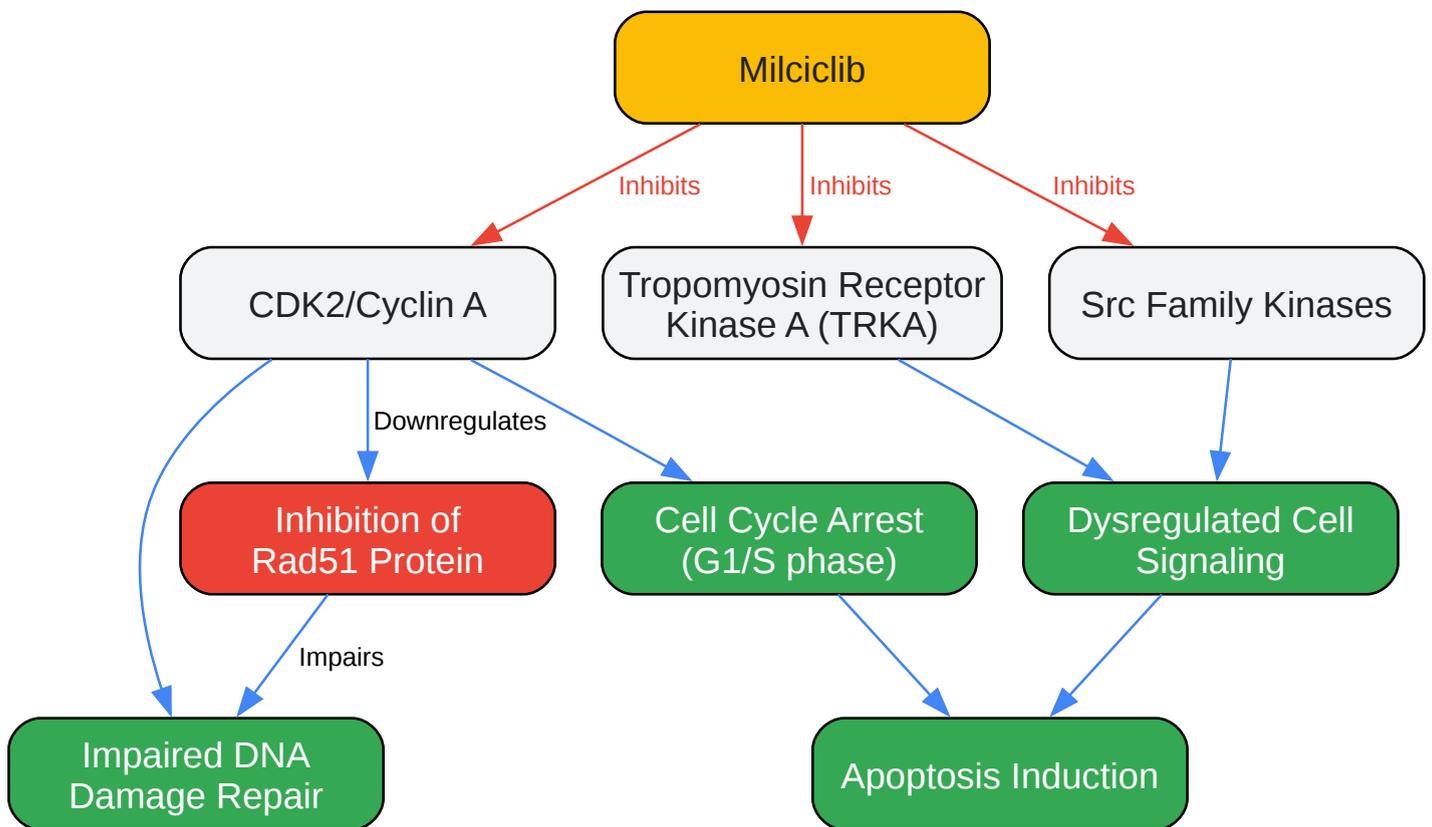
- **Purpose:** To evaluate the long-term reproductive cell death and radiosensitizing effects of Milciclib following irradiation.

- **Procedure:**

- Seed parental or radiation-resistant CRC cells into 6-well plates. Adjust seeding density based on the planned radiation dose (e.g., 2,000 cells for 0 Gy, 6,000 cells for 8 Gy).
- The next day, treat cells with Milciclib and/or expose them to a single dose of irradiation (e.g., 0, 2, 4, or 8 Gy) using an X-ray machine.
- Continue incubating the cells for 1-2 weeks, allowing the formation of visible colonies (typically >50 cells).
- Aspirate the medium, fix colonies with 4% paraformaldehyde for 15 minutes, and stain with 0.1% crystal violet for 30 minutes.
- Count the number of colonies manually or using image analysis software (e.g., ImageJ).
- Calculate the surviving fraction and the sensitizer enhancement ratio (SER) to quantify radiosensitization [5].

## Mechanism of Action and Signaling Pathway

Milciclib is a potent, small-molecule, multi-kinase inhibitor. Its primary targets and downstream effects can be visualized in the following pathway diagram:



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*Diagram Title: Milciclib's Multi-Target Mechanism of Action*

As illustrated, Milciclib exerts its antitumor effects by simultaneously inhibiting several key kinases [2] [4]:

- **CDK2/Cyclin A Inhibition:** This leads to cell cycle arrest at the G1/S phase, preventing cancer cell proliferation [5] [2]. Furthermore, CDK2 inhibition impairs the repair of radiation-induced DNA damage, partly through downregulation of the Rad51 protein, which enhances radiotherapy sensitivity [5].
- **Inhibition of Src Family Kinases and TRKA:** This disrupts critical intracellular signaling pathways that control cell growth, survival, and malignant progression, contributing to the induction of apoptosis (programmed cell death) [2] [4].

## Conclusion for Clinical Development

**Milciclib maleate** has shown a consistent and manageable safety profile across clinical trials, with a mechanism of action that supports its potential both as a monotherapy and as a radiosensitizer in

combination treatment. The structured eligibility criteria and detailed preclinical protocols provide a robust framework for researchers designing future clinical or investigative studies on this agent.

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